(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10N2O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 2-position and an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the nitration of biphenyl followed by the introduction of the acetonitrile group. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobiphenyl is then subjected to a Friedel-Crafts acylation reaction with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to yield (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile .
Industrial Production Methods
Industrial production of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino[1,1’-biphenyl]-4-yl)acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones at the benzylic position.
Scientific Research Applications
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the acetonitrile group.
4-Nitrobiphenyl: Nitro group at the 4-position instead of the 2-position.
2-Amino[1,1’-biphenyl]-4-yl)acetonitrile: Reduced form of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the exploration of various biological activities .
Properties
CAS No. |
120985-55-9 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-nitro-4-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-9-8-11-6-7-13(14(10-11)16(17)18)12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI Key |
VKBAXLJBJUWWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.